molecular formula C27H31N7O2 B2694524 Palbociclib-propargyl

Palbociclib-propargyl

Cat. No.: B2694524
M. Wt: 485.6 g/mol
InChI Key: SLFZXPQZLOODKL-UHFFFAOYSA-N
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Description

PROTAC CDK6 ligand 1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade cyclin-dependent kinase 6 (CDK6). Cyclin-dependent kinase 6 is a crucial enzyme involved in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Dysregulation of cyclin-dependent kinase 6 activity is often associated with various cancers, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC CDK6 ligand 1 typically involves the conjugation of a ligand that binds to cyclin-dependent kinase 6 with a ligand that recruits an E3 ubiquitin ligase. The process often includes the following steps:

Industrial Production Methods

Industrial production of PROTAC CDK6 ligand 1 involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC CDK6 ligand 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the ligands, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

PROTAC CDK6 ligand 1 has a wide range of scientific research applications:

Mechanism of Action

PROTAC CDK6 ligand 1 exerts its effects by recruiting cyclin-dependent kinase 6 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of cyclin-dependent kinase 6. This degradation disrupts the cell cycle progression, particularly the transition from the G1 phase to the S phase, thereby inhibiting cell proliferation. The molecular targets involved include cyclin-dependent kinase 6 and the E3 ubiquitin ligase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC CDK6 ligand 1 is unique compared to these inhibitors because it induces the degradation of cyclin-dependent kinase 6 rather than merely inhibiting its activity. This degradation leads to a more sustained and potent suppression of cyclin-dependent kinase 6 function, offering potential advantages in therapeutic applications .

Properties

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-prop-2-ynylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2/c1-4-11-32-12-14-33(15-13-32)21-9-10-23(28-16-21)30-27-29-17-22-18(2)24(19(3)35)26(36)34(25(22)31-27)20-7-5-6-8-20/h1,9-10,16-17,20H,5-8,11-15H2,2-3H3,(H,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZXPQZLOODKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CC#C)C5CCCC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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